molecular formula C6H14ClF2N B2716052 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride CAS No. 2413899-95-1

4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride

Cat. No.: B2716052
CAS No.: 2413899-95-1
M. Wt: 173.63
InChI Key: HWYSAQFUXMCRQD-UHFFFAOYSA-N
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Description

4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C6H13F2N·HCl. It is a derivative of butan-2-amine, where the hydrogen atoms at the 4 and 4 positions are replaced by fluorine atoms, and the 3 and 3 positions are substituted with methyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluoro-3,3-dimethylbutan-2-one.

    Amine Introduction: The ketone is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical assays and drug design. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4,4-Difluoro-3-methylbutan-1-amine;hydrochloride
  • 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine;hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents at the 3 and 4 positions.
  • Reactivity: Variations in reactivity due to the different electronic effects of the substituents.
  • Applications: Each compound may have unique applications based on its specific properties, such as binding affinity and stability.

4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride stands out due to its balanced combination of stability and reactivity, making it a versatile compound in various research fields.

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4(9)6(2,3)5(7)8;/h4-5H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBNOOFVWJRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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